1-(5-Bromo-1H-pyrrol-2-yl)ethanone
Description
Significance of Pyrrole (B145914) Heterocycles in Synthetic Chemistry and Biological Inquiry
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a multitude of natural products and synthetic compounds. alliedacademies.orgnih.gov Its derivatives are integral components of complex macrocycles like the porphyrins found in heme and chlorophyll, as well as various alkaloids and pharmaceuticals. alliedacademies.org The pyrrole ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme. alliedacademies.org This has led to the development of numerous pyrrole-containing compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. alliedacademies.orgnih.govnih.govresearchgate.net The unique electronic properties of the pyrrole ring, characterized by its electron-rich nature, make it a valuable building block in organic synthesis, readily undergoing various chemical transformations. wikipedia.orgslideshare.net
The Role of Halogenation in Pyrrole Chemistry and Reactivity
The introduction of a halogen atom onto the pyrrole ring, a process known as halogenation, significantly influences its chemical reactivity. wikipedia.orgquimicaorganica.org Halogens, being electronegative, withdraw electron density from the pyrrole ring, which can affect its susceptibility to electrophilic substitution reactions. mbbcollege.in While pyrrole itself is highly reactive towards electrophiles, sometimes leading to polysubstitution or polymerization, halogenation can modulate this reactivity, allowing for more controlled and selective functionalization. wikipedia.orgquimicaorganica.orgmbbcollege.in
Halogenated pyrroles serve as versatile intermediates in cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. acs.org This allows for the introduction of a wide variety of substituents onto the pyrrole core, leading to the synthesis of complex and highly functionalized molecules. acs.org The position of the halogen atom on the pyrrole ring is crucial, as it dictates the regioselectivity of subsequent reactions.
Research Context and Academic Relevance of 1-(5-Bromo-1H-pyrrol-2-yl)ethanone
This compound is a specific example of a halogenated pyrrole derivative that has garnered interest in the scientific community. chemicalbook.comchemspider.comsigmaaldrich.com Its structure features a bromine atom at the 5-position and an acetyl group at the 2-position of the pyrrole ring. This particular arrangement of functional groups makes it a valuable precursor for the synthesis of more complex molecules. The bromo substituent can be utilized in cross-coupling reactions, while the acetyl group can undergo various transformations, such as reduction, oxidation, or condensation reactions. The academic relevance of this compound lies in its potential as a building block for the construction of novel heterocyclic systems and biologically active compounds.
Overview of Research Trajectories for Functionalized Pyrrole Derivatives
Current research on functionalized pyrrole derivatives is multifaceted and continues to expand. organic-chemistry.orgacs.orgnih.gov Key areas of investigation include the development of novel and efficient synthetic methodologies for the preparation of substituted pyrroles. organic-chemistry.orgnih.govorganic-chemistry.org This includes the exploration of multicomponent reactions and the use of new catalytic systems to achieve high yields and selectivity. researchgate.net
Another significant research trajectory focuses on the discovery of new biological activities of pyrrole derivatives. nih.govnih.govresearchgate.net Scientists are actively designing and synthesizing novel pyrrole-containing compounds and evaluating their potential as therapeutic agents for various diseases. Furthermore, the unique photophysical properties of some pyrrole derivatives are being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors. The continuous exploration of the synthesis and reactivity of functionalized pyrroles, including halogenated derivatives like this compound, is crucial for advancing these diverse research fields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4(9)5-2-3-6(7)8-5/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDFMBBSGDFQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570138 | |
| Record name | 1-(5-Bromo-1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51333-64-3 | |
| Record name | 1-(5-Bromo-1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 5 Bromo 1h Pyrrol 2 Yl Ethanone
Established Synthetic Routes to 1-(5-Bromo-1H-pyrrol-2-yl)ethanone
The synthesis of this compound can be achieved through several strategic approaches, primarily involving the introduction of the ethanone (B97240) and bromine substituents onto the pyrrole (B145914) ring.
Acylation Reactions for Ethanone Moiety Introduction
The introduction of the acetyl group at the C2 position of the pyrrole ring is a common strategy. This is typically achieved through Friedel-Crafts acylation of pyrrole or its derivatives. The direct acylation of pyrrole with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst can yield 2-acetylpyrrole (B92022). nih.govnist.gov However, controlling the regioselectivity can be challenging.
Alternatively, the ethanone moiety can be introduced by reacting a suitable pyrrole precursor with an acetylating agent. For instance, the reaction of 2-pyrrolecarbonitrile with a Grignard reagent like methylmagnesium chloride can furnish the corresponding ketone. chemicalbook.com
Bromination Strategies for Pyrrole Ring Functionalization
The bromination of the pyrrole ring is a crucial step in the synthesis of the target compound. The high reactivity of the pyrrole ring towards electrophilic substitution requires careful selection of the brominating agent and reaction conditions to achieve the desired regioselectivity. acs.org
Direct bromination of 2-acetylpyrrole with bromine in acetic acid has been reported to yield the 4-bromo derivative, with no 5-bromo isomer being isolated. cdnsciencepub.com However, other studies have shown that the bromination of 2-acetylpyrrole can lead to a mixture of isomers. cdnsciencepub.com The use of milder brominating agents, such as N-bromosuccinimide (NBS), can offer better control over the reaction. For example, the bromination of 2,5-bis(2-thienyl)pyrrole with NBS in a mixture of acetic acid and tetrahydrofuran (B95107) has been shown to favor substitution at the β-position of the pyrrole ring. rsc.org The choice of solvent can also play a significant role in directing the selectivity of the bromination. rsc.org
A combination of acetyl bromide and dimethyl sulfoxide (B87167) has been utilized as a mild brominating system for various heterocyclic compounds, including polysubstituted pyrroles, affording brominated products in moderate to excellent yields at room temperature. bohrium.comresearchgate.net
| Reagent/System | Substrate | Product(s) | Yield (%) | Reference |
| Br2/HOAc | 2-Acetylpyrrole | 4-Bromo-2-acetylpyrrole | - | cdnsciencepub.com |
| NBS/AcOH-THF | 2,5-bis(2-thienyl)pyrrole | β-brominated product | - | rsc.org |
| Acetyl bromide/DMSO | Pyrrolo[2,1-a]isoquinolines | Brominated derivatives | 46-99 | bohrium.comresearchgate.net |
| Br2/AlCl3 (cat.) in Chloroform | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate | - | buketov.edu.kz |
| NBS/AIBN in CCl4 | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate | - | buketov.edu.kz |
Multi-component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs) and one-pot syntheses offer efficient and atom-economical routes to highly substituted pyrroles. tandfonline.comacs.orgorientjchem.orgrsc.org These strategies often involve the in-situ generation of reactive intermediates that subsequently cyclize to form the pyrrole ring.
The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a classic method for pyrrole synthesis. mdpi.com This approach can be adapted into a one-pot procedure where the 1,4-dicarbonyl compound is generated in situ. tandfonline.com For example, a thiazolium-catalyzed reaction of an aldehyde and an unsaturated ketone can produce the 1,4-dicarbonyl intermediate, which then reacts with an amine to form the pyrrole. tandfonline.com
Another one-pot method involves the reaction of α-diazocarbonyl compounds with primary amines, proceeding through a dihydrofuran intermediate. nih.govnih.gov Furthermore, the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a versatile method for constructing the pyrrole ring from various Michael acceptors. nih.gov
While these methods are powerful for generating diverse pyrrole structures, the direct synthesis of this compound via a multi-component reaction has not been extensively documented in the reviewed literature. However, these methodologies provide a conceptual framework for designing such a synthesis. For instance, a one-pot, three-component synthesis of 5-[(1-substituted-4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines has been reported using DABCO as a catalyst in an aqueous medium. researchgate.net
Functional Group Interconversions and Modifications of this compound
The bromine substituent and the ethanone carbonyl group in this compound serve as versatile handles for further chemical modifications, allowing for the synthesis of a wide array of more complex pyrrole derivatives.
Transformations of the Bromine Substituent
The bromine atom on the pyrrole ring is susceptible to various transition metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for forming C-C bonds. libretexts.org Bromopyrroles are suitable substrates for this reaction, although protection of the pyrrole nitrogen is often necessary to prevent side reactions like debromination. nih.gov The choice of palladium catalyst and base is crucial for the success of the coupling. nih.govmdpi.com For instance, Pd(dppf)Cl2 has been found to be an effective catalyst for the Suzuki coupling of 5-bromoindazoles with N-Boc-2-pyrroleboronic acid. mdpi.com
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 80 | High | mdpi.com |
| Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 90 | 61 | nih.gov |
| Pd(PPh3)4 | Cs2CO3 | Dioxane/H2O | 90 | - | nih.gov |
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Aryl bromides are common substrates for this reaction, although challenges such as dehalogenation can occur. beilstein-journals.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to favor the desired coupling product. nih.govthieme-connect.de
Reactions Involving the Ethanone Carbonyl Group
The carbonyl group of the ethanone substituent can undergo a variety of transformations, providing access to a diverse range of functionalized pyrroles.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. researchgate.net Further reduction to the corresponding methylene (B1212753) group can also be achieved under appropriate conditions.
Other Transformations: The carbonyl group can react with various nucleophiles to form imines, oximes, and other derivatives. It can also serve as a handle for introducing other functional groups. For example, the acetyl group can be a precursor for the synthesis of 2-formyl pyrroles. researchgate.net Additionally, α-halogenation of the acetyl group can provide a site for further functionalization. For example, 2-bromo-1-(5-bromo-1H-pyrrol-2-yl)ethanone has been reported, indicating that the methyl group of the ethanone can be brominated. guidechem.com
Catalytic Approaches in the Synthesis of Substituted Pyrrole Ethanones
The formation of the pyrrole ethanone scaffold is most commonly achieved via Friedel-Crafts acylation. While classic methods often necessitate stoichiometric amounts of strong Lewis acids like aluminum chloride, which can lead to polymerization of the sensitive pyrrole ring, modern catalytic approaches offer milder conditions and improved efficiency. acs.orgstackexchange.com
Catalytic Friedel-Crafts acylation has been successfully performed using various metal triflates. acs.org For instance, ytterbium(III) trifluoromethanesulfonate (B1224126) [Yb(OTf)₃] has been shown to effectively catalyze the reaction between 1-methylpyrrole (B46729) and acyl chlorides. acs.org Similarly, hydrated zinc triflate (Zn(OTf)₂·6H₂O) has demonstrated high activity and efficiency, surpassing many other metal triflates without the need for rigorous drying. acs.org Another reported method employs zinc oxide (ZnO) as a reusable, heterogeneous catalyst for the regioselective acylation of pyrroles with acid chlorides under solvent-free conditions, aligning with green chemistry principles. researchgate.net
A significant advancement is the development of organocatalytic Friedel-Crafts acylation. The amidine 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been identified as an effective nucleophilic catalyst for the C-acylation of pyrroles. capes.gov.brnih.gov This method provides high yields of C2-acylated pyrroles with excellent regioselectivity. acs.orgnih.gov Mechanistic studies have confirmed that DBN activates the acylating agent, facilitating the attack by the electron-rich pyrrole ring. capes.gov.brnih.gov
| Catalyst | Substrate Example | Acylating Agent | Conditions | Yield | Reference |
| Zn(OTf)₂·6H₂O | Various aromatics | Acid chlorides | Not specified | High | acs.org |
| Yb(OTf)₃ | 1-Methylpyrrole | Acyl chlorides | Ionic liquid | Satisfactory | acs.org |
| ZnO | Pyrrole derivatives | Acid chlorides | Solvent-free | High | researchgate.net |
| DBN | Pyrrole | Acetic anhydride | CH₂Cl₂ | 98% | acs.org |
Novel Synthetic Protocols and Methodological Advancements for Pyrrole Derivatives
Beyond acylation, novel protocols for the construction of the substituted pyrrole ring itself have been developed. One innovative one-pot method produces multisubstituted 2-acylpyrroles from N-tosyl triazoles and 2-hydroxymethylallyl carbonates. This tandem process involves Rh(II)-catalyzed O–H insertion followed by a cascade of reactions including a acs.orgacs.org-sigmatropic rearrangement and Pd(0)-catalyzed cyclization, offering a highly regioselective route to complex pyrroles. acs.org Other advanced strategies include the ruthenium-catalyzed dehydrogenative coupling of secondary alcohols with amino alcohols and a two-step, one-pot conversion of 2,5-dimethylfuran (B142691) into various pyrrole compounds via a Paal-Knorr reaction. organic-chemistry.orgnih.gov
For the synthesis of the target compound, this compound, a crucial step is the selective bromination of the 2-acetylpyrrole precursor. The electron-withdrawing acetyl group at the C2 position directs electrophilic substitution primarily to the C4 and C5 positions. A variety of brominating agents have been explored to achieve this transformation with control over the regioselectivity.
Mild bromination of polysubstituted pyrroles has been achieved using a combination of acetyl bromide and dimethyl sulfoxide (DMSO) at room temperature, providing good to excellent yields. bohrium.comresearchgate.net N-Bromosuccinimide (NBS) is another commonly used reagent for the bromination of pyrrole rings. buketov.edu.kz The choice of solvent can play a critical role in directing the position of bromination. rsc.org Research on the bromination of methyl 2-pyrrolecarboxylate has shown that the reaction conditions significantly influence the isomer distribution. cdnsciencepub.com
Comparative Analysis of Synthetic Efficiencies and Selectivities
The efficiency and selectivity of synthetic routes to substituted pyrrole ethanones are highly dependent on the chosen methodology. In the acylation step, modern catalytic methods offer significant advantages over traditional stoichiometric approaches. The DBN-catalyzed organocatalytic acylation, for example, proceeds with near-quantitative yield (98%) and exhibits excellent regioselectivity for the C2 position of the pyrrole ring, minimizing the formation of other isomers. acs.org In contrast, while effective, metal triflate-catalyzed reactions may require careful optimization to achieve similar levels of selectivity and yield. acs.org
The selectivity of the bromination step is a critical factor in the synthesis of this compound. The directing effect of the C2-acetyl group makes the C5 and C4 positions available for electrophilic attack. Historical work has shown that the direct bromination of 2-acetylpyrrole with bromine in acetic acid yields the 4-bromo derivative. cdnsciencepub.com However, achieving C5 selectivity, as required for the target molecule, demands careful selection of reagents and conditions.
A study on the bromination of the related methyl 2-pyrrolecarboxylate provides valuable insight into achieving regiocontrol. The data reveals a strong dependence of the 4-bromo to 5-bromo product ratio on the brominating agent used.
| Brominating Reagent/System | Total Conversion (%) | 4-Bromo Isomer (mol %) | 5-Bromo Isomer (mol %) | 4,5-Dibromo (mol %) | Reference |
| Br₂/Dioxane | 35.3 | 14.9 | 5.2 | 15.2 | cdnsciencepub.com |
| Pyridinium (B92312) bromide perbromide | 55.7 | 49.1 | 1.8 | 4.8 | cdnsciencepub.com |
| NaOBr/NaOH | 22.2 | 20.5 | 1.7 | - | cdnsciencepub.com |
| HOBr/H₃O⁺ | 6.2 | 4.7 | 0.4 | 1.1 | cdnsciencepub.com |
As shown in the table, reagents like pyridinium bromide perbromide and basic sodium hypobromite (B1234621) strongly favor the formation of the 4-bromo isomer. cdnsciencepub.com Conversely, the bromine-dioxane complex yields a higher proportion of the 5-bromo isomer relative to other methods, although significant amounts of the 4-bromo and dibromo products are also formed. cdnsciencepub.com This highlights the synthetic challenge in achieving high selectivity for the 5-bromo position and suggests that more modern, selective bromination techniques or a strategy involving protection and deprotection might be necessary for an efficient synthesis of pure this compound.
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 1 5 Bromo 1h Pyrrol 2 Yl Ethanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise connectivity and environment of each atom can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy measures the resonance of hydrogen nuclei (protons) and is highly sensitive to their electronic environment. The chemical shift (δ), measured in parts per million (ppm), indicates the level of shielding around a proton. oregonstate.edu Electronegative atoms and unsaturated groups, such as halogens and carbonyls, tend to "deshield" nearby protons, causing their signals to appear at a higher chemical shift (downfield). pressbooks.publibretexts.org
For 1-(5-Bromo-1H-pyrrol-2-yl)ethanone, we can predict the ¹H NMR spectrum by starting with the known values for the parent compound, 2-acetylpyrrole (B92022), and considering the electronic effects of the bromine substituent. In 2-acetylpyrrole, the pyrrole (B145914) ring protons appear at distinct chemical shifts. nih.gov The introduction of a bromine atom at the C5 position is expected to significantly influence the chemical shifts of the remaining ring protons (H3 and H4) due to its electronegativity and deshielding effect. The proton on the nitrogen (NH) typically appears as a broad signal, and the methyl protons of the acetyl group appear as a sharp singlet.
Interactive Table: ¹H NMR Chemical Shift Data (CDCl₃)
Use the dropdown menu to see a comparison of experimental data for a related compound and predicted data for the target compound.
| Proton | Chemical Shift (δ, ppm) | Notes |
|---|
Data for 2-Acetylpyrrole sourced from PubChem. nih.gov Predictions for this compound are based on substituent effects.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
In ¹³C NMR spectroscopy, the resonance of carbon-13 isotopes is observed. The chemical shift range is much wider than in ¹H NMR, making it easier to distinguish between different carbon atoms. Carbons attached to electronegative atoms or involved in double/triple bonds are significantly deshielded and appear downfield. libretexts.org For instance, carbonyl carbons (C=O) are typically found in the 170-220 ppm range. libretexts.org
The ¹³C NMR spectrum of this compound can be predicted by analyzing the spectrum of 2-acetylpyrrole and considering the substituent effect of bromine. The bromine atom is expected to cause a downfield shift for the carbon it is directly attached to (C5) and influence the shifts of other ring carbons. The ipso-carbon (C5) will be significantly shifted, while the ortho (C4) and meta (C3) carbons will also be affected. docbrown.info
Interactive Table: ¹³C NMR Chemical Shift Data (CDCl₃)
Use the dropdown menu to see a comparison of experimental data for a related compound and predicted data for the target compound.
| Carbon | Chemical Shift (δ, ppm) | Notes |
|---|
Data for 2-Acetylpyrrole sourced from PubChem. nih.gov Predictions for this compound are based on known substituent chemical shift effects.
Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)
While 1D NMR provides essential data, 2D NMR experiments are invaluable for complex structures, offering definitive assignments by showing correlations between nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the H3 signal to the C3 signal, the H4 signal to the C4 signal, and the methyl proton signal to the methyl carbon signal. This allows for the unambiguous assignment of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). columbia.edu This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. Key HMBC correlations expected for this compound include:
Correlation from the methyl protons (CH₃) to the carbonyl carbon (C=O) and the C2 carbon of the pyrrole ring.
Correlations from the H3 proton to C2, C4, and C5.
Correlations from the H4 proton to C2, C3, and C5.
Correlation from the NH proton to C2 and C5.
These 2D techniques, used in combination, provide a complete and verified assignment of all proton and carbon signals, confirming the structure of the molecule. bas.bg
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present, as specific bonds vibrate at characteristic frequencies. acs.org
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹). It is particularly useful for identifying polar functional groups. researchgate.net
For this compound, the key functional groups—the N-H bond, the C=O bond of the ketone, and the C-Br bond—will give rise to characteristic absorption bands. The pyrrole ring itself also has characteristic stretching and bending vibrations. In the solid state or concentrated solutions, the N-H and C=O stretching frequencies can be affected by intermolecular hydrogen bonding. researchgate.net
Table: Key FT-IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch | 3200 - 3400 | Often broad due to hydrogen bonding. researchgate.net |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of the C-H bonds on the pyrrole ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching of the C-H bonds of the methyl group. |
| C=O Stretch (Ketone) | 1650 - 1680 | Conjugation with the pyrrole ring lowers the frequency from a typical ketone (~1715 cm⁻¹). researchgate.net |
| C=C & C-N Stretch (Ring) | 1400 - 1600 | Multiple bands corresponding to the pyrrole ring vibrations. researchgate.net |
| C-Br Stretch | 500 - 650 | Appears in the fingerprint region. |
Raman Spectroscopy
Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. acs.org While IR spectroscopy is more sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds and is particularly useful for studying aromatic and other conjugated systems. researchgate.net It is also less susceptible to interference from water, making it suitable for analyzing aqueous samples.
For this compound, Raman spectroscopy would be effective for observing the symmetric vibrations of the pyrrole ring. The C=C and C-N stretching modes of the ring, which may be weak in the IR spectrum, would likely produce strong signals in the Raman spectrum. researchgate.netnih.gov The C-Br bond also gives a characteristic Raman signal. While detailed experimental Raman spectra for this specific compound are not widely published, analysis of related brominated organic molecules shows that the C-Br stretching and bending modes are clearly identifiable. researchgate.net The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structural features of this compound and its derivatives. This technique provides the exact mass of the molecule and offers insights into its composition and connectivity through the analysis of fragmentation patterns. The presence of bromine is readily identified by its characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio), which results in a distinctive M and M+2 peak in the mass spectrum. researchgate.net
The molecular weight of this compound is 188.02 g/mol . chemicalbook.comsigmaaldrich.com Analysis of related pyrrole derivatives demonstrates the utility of mass spectrometry in identifying fragmentation pathways, which are significantly influenced by the substituents on the pyrrole ring. nih.gov For instance, studies on 2-substituted pyrrole derivatives reveal typical losses of small molecules like water or aldehydes, providing clues to the structure of the side chains. nih.gov
Table 1: Mass Spectrometry Data for this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Features |
| This compound | C6H6BrNO | 188.02 chemicalbook.comsigmaaldrich.com | Isotopic pattern for Bromine |
| 2-Acetylpyrrole | C6H7NO | 109.13 | Base peak at m/z 109 nist.govnih.gov |
| 1-(1-Methyl-1H-pyrrol-2-yl)ethanone | C7H9NO | 123.15 | Molecular ion peak at m/z 123 nist.gov |
| 2-Bromo-1-(5-bromo-1H-pyrrol-2-yl)ethanone | C6H5Br2NO | 266.92 | Presence of two bromine atoms confirmed by isotopic pattern guidechem.comnih.gov |
| Pyrrole | C4H5N | 67.09 | Molecular ion at m/z 67 nist.govnist.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is particularly useful for analyzing complex mixtures and purifying compounds. In the context of this compound and its derivatives, LC-MS can be used to monitor the progress of a reaction, assess the purity of the final product, and identify byproducts. The use of LC-MS with bromine-specific detection has been successfully employed to profile and identify brominated metabolites in biological samples, a technique that can be adapted for the analysis of synthetic brominated pyrroles. researchgate.net A recent study highlighted the use of a bromine signature in LC-MS to specifically profile metabolites containing carboxyl or carbonyl groups. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, including many pyrrole derivatives. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are desorbed and analyzed by the mass spectrometer. This method is often used to determine the molecular weight of the parent compound with minimal fragmentation. ESI-MS has been instrumental in the characterization of various pyrrole derivatives, often providing a clear [M+H]+ or [M-H]- ion, which directly corresponds to the molecular weight of the analyte. nih.govnih.gov Studies on 2-substituted pyrrole derivatives have utilized ESI-MS to generate ions for further fragmentation analysis (MS/MS or MSn), which helps in elucidating their structures. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule from its exact mass. testbook.com For this compound, HRMS can unequivocally confirm its molecular formula (C6H6BrNO) by distinguishing it from other compounds with the same nominal mass. This technique is crucial for the definitive identification of new synthetic derivatives and for confirming the structure of known compounds. HRMS has been used to determine the elemental compositions of product ions in fragmentation studies of pyrrole derivatives, providing a deeper understanding of their fragmentation mechanisms. nih.gov
X-ray Crystallography for Solid-State Molecular Structure Determination
Table 2: Crystallographic Data for a Related Bromo-Heterocyclic Compound
| Compound | 1-(5-Bromo-1-benzofuran-2-yl)ethanone (B1332053) oxime researchgate.net |
| Molecular Formula | C10H8BrNO2 |
| Molecular Weight | 254.08 |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| Unit Cell Dimensions | a = 5.9548 (6) Åb = 9.4897 (10) Åc = 17.2906 (19) Åβ = 96.943 (6)° |
| Volume | 969.91 (18) ų |
| Z | 4 |
Elemental Analysis in the Characterization of this compound and its Derivatives
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C6H6BrNO), the theoretical elemental composition is a benchmark against which the purity of a synthesized sample is measured. The results of elemental analysis are typically expected to be within ±0.4% of the calculated values for a pure compound. mdpi.com This technique is routinely used in conjunction with spectroscopic methods to provide a complete characterization of newly synthesized compounds. For many published synthetic procedures involving pyrrole derivatives and other organic molecules, elemental analysis data is a standard requirement to confirm the identity and purity of the prepared substances. mdpi.comrsc.org
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 6 | 72.06 | 38.35% |
| Hydrogen | H | 1.01 | 6 | 6.06 | 3.22% |
| Bromine | Br | 79.90 | 1 | 79.90 | 42.50% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.45% |
| Oxygen | O | 16.00 | 1 | 16.00 | 8.51% |
| Total | 188.03 | 100.00% |
Computational and Theoretical Investigations of 1 5 Bromo 1h Pyrrol 2 Yl Ethanone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic behavior of molecules. These methods can predict a wide range of properties, from the distribution of electrons to the energies of molecular orbitals, which are key determinants of a molecule's reactivity.
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of many-body systems. For derivatives of pyrrole (B145914), DFT calculations are instrumental in understanding their chemical behavior. In the case of N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides, DFT has been employed to compute molecular descriptors and has shown that these compounds may possess anticancer properties, a finding consistent with previous biological research. nih.gov The theoretical investigation of these related compounds suggests that DFT would be a valuable tool for assessing the potential of 1-(5-Bromo-1H-pyrrol-2-yl)ethanone as well. nih.gov
DFT studies on related pyrazole (B372694) compounds have successfully calculated molecular descriptors such as Potential Energy Surface (PES), Molecular Electrostatic Potential (MESP), Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the energy band gap. nih.gov These calculations also provide global reactivity indices including electron affinity, ionization potential, electrophilicity index, and nucleophilicity index. nih.gov For instance, a related compound, 1b, was identified through DFT as having the lowest binding energy in a study, which was consistent with docking and biological assay results. nih.gov
A hypothetical DFT analysis of this compound would likely involve geometry optimization to find the most stable conformation, followed by the calculation of electronic properties. The presence of the bromine atom and the acetyl group on the pyrrole ring would significantly influence the electron distribution and, consequently, the molecule's reactivity.
| Property | Value |
| Molecular Formula | C6H6BrNO |
| Monoisotopic Mass | 186.96329 Da |
| XlogP (predicted) | 1.4 |
| Data sourced from PubChemLite for the isomer 1-(4-bromo-1H-pyrrol-2-yl)ethanone. uni.lu |
Theoretical methods are also adept at predicting the vibrational and electronic spectra of molecules. For the parent compound, pyrrole, extensive studies have been conducted to assign its vibrational spectrum. researchgate.net Ab initio calculations at the MP2 level of approximation have been used to support the assignment of fundamental bands by considering both band positions and absolute absorption intensities. researchgate.net Similar computational approaches, such as those using B3LYP density functional techniques with cc-pVTZ or TZ2P basis sets, have further confirmed the vibrational assignments for pyrrole. researchgate.net
For this compound, computational methods could predict its infrared (IR) and Raman spectra. These predictions would be invaluable in identifying the compound and in analyzing its structural features. The calculated vibrational frequencies would show characteristic peaks corresponding to the N-H stretch, C=O stretch of the acetyl group, C-Br stretch, and various vibrations of the pyrrole ring.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Molecular modeling and dynamics simulations are essential tools for exploring the conformational landscape of a molecule. For a flexible molecule like this compound, these methods can identify low-energy conformations and the barriers to rotation around single bonds, such as the bond connecting the acetyl group to the pyrrole ring.
Predictive Analytics for Spectroscopic Properties and Reaction Pathways
Predictive analytics in chemistry leverages computational models to forecast a range of properties and behaviors. For this compound, this can include the prediction of its nuclear magnetic resonance (NMR) spectra and mass spectrometry fragmentation patterns. PubChemLite provides predicted collision cross-section (CCS) values for the related isomer, 1-(4-bromo-1H-pyrrol-2-yl)ethanone, which is a parameter related to the ion's shape and is measured in ion mobility mass spectrometry. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 187.97057 | 131.7 |
| [M+Na]+ | 209.95251 | 144.1 |
| [M-H]- | 185.95601 | 135.9 |
| [M+NH4]+ | 204.99711 | 154.9 |
| [M+K]+ | 225.92645 | 133.5 |
| [M+H-H2O]+ | 169.96055 | 132.1 |
| [M+HCOO]- | 231.96149 | 152.2 |
| Data calculated using CCSbase and reported on PubChemLite. uni.lu |
Furthermore, computational models can predict the most likely pathways for chemical reactions. This would be particularly useful in understanding the synthesis and potential degradation of this compound.
In Silico Approaches for Biological Activity Prediction
The potential of a compound to act as a drug can be initially assessed using in silico methods, which are often faster and more cost-effective than traditional high-throughput screening.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It has become an essential tool in drug discovery. nih.gov Pyrrole derivatives have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various protein targets.
For example, a study involving a series of pyrrole-2-carbohydrazide derivatives designed as Enoyl-acyl carrier protein reductase (ENR) inhibitors used molecular docking to rationalize the possible interactions between the synthesized compounds and the active site of the enzyme. vlifesciences.com ENR is a key enzyme in the fatty acid synthesis system of bacteria and is an attractive target for the development of new antibacterial drugs. vlifesciences.com
In the context of cancer research, molecular docking has been used to study the interaction of pyrrole derivatives with various breast cancer protein targets, including HER2, ERα, and others. nih.gov Another study designed and synthesized new 1H-pyrrole derivatives as potential EGFR and CDK inhibitors, using molecular docking to understand the binding modes of these compounds. nih.gov The docking results showed that the synthesized compounds had a high affinity for the targeted enzymes. nih.gov
While specific docking studies on this compound are not detailed in the available literature, the extensive research on related pyrrole compounds suggests that it could be a promising candidate for docking studies against a variety of protein targets implicated in diseases such as cancer and bacterial infections. The general procedure for such a study would involve preparing the 3D structure of the ligand (this compound) and the protein target, followed by running the docking simulation to predict the binding affinity and interaction patterns.
Theoretical Evaluation of Receptor Interactions
The biological activity of a compound is intrinsically linked to its ability to interact with specific biological targets, such as enzymes and receptors. Theoretical evaluations, primarily through molecular docking simulations, are instrumental in predicting and analyzing these interactions at a molecular level. While specific receptor binding studies for this compound are not extensively documented in publicly available literature, the principles of such investigations can be extrapolated from studies on analogous substituted pyrrole systems. nih.govnih.govplos.org
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method allows for the elucidation of key binding modes and the energetic favorability of the interaction. For a molecule like this compound, a docking study would involve placing the compound into the active site of a target protein and evaluating the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.
The structural features of this compound suggest several potential points of interaction within a receptor's binding pocket. The acetyl group, with its carbonyl oxygen, can act as a hydrogen bond acceptor. The pyrrole nitrogen can function as a hydrogen bond donor. Furthermore, the bromine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design. The pyrrole ring itself can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the receptor's active site. nih.gov
In silico studies on similar pyrrole derivatives have demonstrated the importance of these interactions. For instance, molecular docking of pyrrole-based compounds has been used to predict their binding affinity to various enzymes, providing insights into their potential inhibitory activity. plos.org These computational models are often validated by comparing the predicted binding affinities with experimental data. Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-receptor complex, assessing its stability over time. nih.gov
A summary of potential binding interactions for substituted pyrroles, which would be relevant for this compound, is presented in the table below.
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Receptor |
| Hydrogen Bond (Acceptor) | Acetyl oxygen | Amino acids with donor groups (e.g., Ser, Thr, Asn, Gln) |
| Hydrogen Bond (Donor) | Pyrrole NH | Amino acids with acceptor groups (e.g., Asp, Glu) |
| Halogen Bond | Bromine atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |
| π-π Stacking | Pyrrole ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) |
| Hydrophobic Interactions | Pyrrole ring, methyl group | Aliphatic and aromatic amino acids |
Computational Studies on Tautomerism and Aromaticity of Pyrrole Systems
Computational chemistry provides powerful tools to investigate the fundamental properties of molecules like tautomerism and aromaticity, which can significantly influence their chemical reactivity and biological activity.
Tautomerism
Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, while the 1H-pyrrole form is overwhelmingly dominant, theoretical calculations can explore the relative stabilities of its potential, less favored tautomers. Prototropic tautomerism is a well-recognized phenomenon in pyrrole and its derivatives. researchgate.net The primary tautomeric forms to consider would be the migration of the proton from the nitrogen to the carbonyl oxygen of the acetyl group, resulting in an enol-imine form, or to other positions on the pyrrole ring.
Density Functional Theory (DFT) is a common computational method used to study the thermodynamics of tautomeric equilibria. By calculating the Gibbs free energies of the different tautomeric forms, their relative stabilities and equilibrium constants can be predicted. researchgate.net For related heterocyclic systems, such as pyrazoles, computational studies have shown that the relative stability of tautomers is influenced by the nature and position of substituents, as well as the solvent environment. researchgate.netnih.gov Electron-withdrawing groups, like the acetyl group in this compound, and electron-donating groups can have a significant impact on the electronic distribution and thus the tautomeric preference.
Aromaticity
The aromaticity of the pyrrole ring is a defining feature, contributing to its stability and chemical properties. Pyrrole is a five-membered aromatic heterocycle with six π-electrons, conforming to Hückel's (4n+2) rule. libretexts.orglibretexts.org The nitrogen atom contributes its lone pair of electrons to the aromatic system. libretexts.org The degree of aromaticity can be quantified using various computational indices, with Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) being among the most widely used.
NICS values are calculated at the center of the ring and provide a measure of the magnetic shielding, which is related to the induced ring currents characteristic of aromatic systems. More negative NICS values generally indicate stronger aromaticity. researchgate.net The HOMA index, on the other hand, is a geometry-based descriptor that evaluates the bond length alternation in the ring; a value closer to 1 signifies higher aromaticity. acs.org
Substituents on the pyrrole ring can modulate its aromaticity. Electron-withdrawing groups, such as the acetyl group at the 2-position, are expected to decrease the electron density of the ring, which can lead to a reduction in its aromatic character. Conversely, the bromine atom at the 5-position, being a halogen, has a dual electronic effect: it is inductively withdrawing but can also donate electron density through resonance. Computational studies on substituted pyrroles have shown that the nature and position of the substituent can fine-tune the delocalization of π-electrons and thus the aromaticity. researchgate.net
The expected impact of the substituents in this compound on the aromaticity of the pyrrole ring is summarized in the table below, based on general principles observed in computational studies of substituted aromatic systems.
| Substituent | Position | Expected Electronic Effect | Predicted Impact on Aromaticity |
| Acetyl | 2 | Electron-withdrawing | Decrease |
| Bromo | 5 | Inductively withdrawing, weakly donating by resonance | Minor decrease or modulation |
Reactivity and Mechanistic Studies of 1 5 Bromo 1h Pyrrol 2 Yl Ethanone
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring
The pyrrole ring is inherently activated towards electrophilic aromatic substitution (EAS) due to the lone pair of electrons on the nitrogen atom, which contributes to the aromatic sextet. However, the acetyl group at the 2-position is an electron-withdrawing group, which deactivates the ring towards EAS. The bromine atom at the 5-position also influences the regioselectivity of these reactions.
Electrophilic substitution reactions on pyrrole rings typically proceed through a mechanism involving the attack of an electrophile by the pi-electron system of the ring, forming a resonance-stabilized carbocation intermediate known as the Wheland intermediate. lumenlearning.comyoutube.commasterorganicchemistry.com This is generally the rate-determining step. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. youtube.comyoutube.com Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com The presence of a deactivating group like the acetyl group makes the reaction slower by destabilizing the carbocation intermediate.
For 1-(5-bromo-1H-pyrrol-2-yl)ethanone, the acetyl group directs incoming electrophiles to the meta-position (position 4), while the bromine atom, also a deactivating group but an ortho-para director, would direct to position 3. The interplay of these electronic effects, along with steric hindrance, dictates the final regiochemical outcome of electrophilic substitution.
Nucleophilic Reactions Involving the Bromine Substituent
The bromine atom attached to the pyrrole ring can be displaced by strong nucleophiles through various mechanisms, including nucleophilic aromatic substitution (SNAAr). However, such reactions are generally less facile on electron-rich pyrrole rings compared to electron-deficient systems unless activated by strongly electron-withdrawing groups. The ethanone (B97240) group at the 2-position does provide some activation for nucleophilic attack.
More commonly, the bromine atom serves as a handle for organometallic-mediated reactions, such as lithium-halogen exchange or Grignard reagent formation, which can then be followed by reaction with various electrophiles.
Transformations and Condensations of the Ethanone Moiety
The ethanone group of this compound is susceptible to a wide array of chemical transformations characteristic of ketones. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The alpha-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then participate in various condensation reactions.
Table 1: Representative Transformations of the Ethanone Moiety
| Reaction Type | Reagents and Conditions | Product Type |
| Reduction | NaBH4, CH3OH | 1-(5-Bromo-1H-pyrrol-2-yl)ethanol |
| Wittig Reaction | Ph3P=CH2 | 2-(1-Propen-2-yl)-5-bromo-1H-pyrrole |
| Aldol (B89426) Condensation | Aldehyde, Base | β-Hydroxy ketone |
| Claisen-Schmidt Condensation | Aromatic aldehyde, Base | Chalcone (B49325) derivative |
| Mannich Reaction | Formaldehyde, Secondary amine | Mannich base |
| Haloform Reaction | I2, NaOH | 5-Bromo-1H-pyrrole-2-carboxylic acid |
These reactions allow for the elaboration of the side chain, providing access to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reaction) of Brominated Pyrroles
The bromine atom on the pyrrole ring is particularly well-suited for participating in palladium-catalyzed cross-coupling reactions. rsc.org Among these, the Suzuki reaction is a powerful and widely used method for the formation of carbon-carbon bonds. wikipedia.org It typically involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org
The general mechanism of the Suzuki reaction involves a catalytic cycle that includes the oxidative addition of the organohalide to a Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. wikipedia.org
For this compound, a Suzuki coupling can be employed to introduce a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the 5-position of the pyrrole ring. nih.govnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. organic-chemistry.orgnih.govnih.gov
Table 2: Example of a Suzuki Reaction with this compound
The ability to perform these cross-coupling reactions regioselectively makes brominated pyrroles like this compound highly valuable intermediates in the synthesis of complex molecules. researchgate.net
Reaction Kinetics and Thermodynamic Considerations
The rates of the various reactions involving this compound are influenced by several factors, including the nature of the reactants, the catalyst, the solvent, and the temperature.
For electrophilic aromatic substitution, the rate-determining step is typically the initial attack of the electrophile on the pyrrole ring to form the Wheland intermediate. masterorganicchemistry.com The presence of the deactivating acetyl group slows this step down compared to unsubstituted pyrrole.
In palladium-catalyzed cross-coupling reactions, the rate-limiting step can vary depending on the specific reaction conditions and substrates. It can be the oxidative addition, transmetalation, or reductive elimination step. For instance, a kinetic isotope effect study on a palladium-catalyzed cross-coupling of cyclopropenyl esters revealed that C-H bond cleavage was involved in the turnover-limiting step. rsc.org
Thermodynamically, the stability of intermediates and products plays a crucial role. In electrophilic aromatic substitution, the restoration of aromaticity in the final step is a strong driving force for the reaction. youtube.com In condensation reactions of the ethanone moiety, the formation of a conjugated system, such as in chalcone synthesis, provides thermodynamic stability to the product.
Investigation of Reaction Intermediates and Transition States
The study of reaction intermediates and transition states provides valuable insight into the mechanisms of the reactions of this compound.
In electrophilic aromatic substitution, the key intermediate is the resonance-stabilized Wheland intermediate (a carbocation). lumenlearning.commasterorganicchemistry.com Spectroscopic techniques and computational chemistry can be used to study the structure and stability of this intermediate.
For palladium-catalyzed cross-coupling reactions, the catalytic cycle involves several organopalladium intermediates. wikipedia.org These can include Pd(0) complexes, oxidative addition adducts (Pd(II)), and transmetalation intermediates. The characterization of these species can be challenging due to their transient nature but is crucial for understanding the reaction mechanism and optimizing catalytic activity.
In reactions involving the ethanone group, enolates are key intermediates in many condensation reactions. Their formation and reactivity are central to understanding the course of these transformations.
Derivatization and Analogue Synthesis Based on 1 5 Bromo 1h Pyrrol 2 Yl Ethanone for Academic Exploration
Design Principles for Novel Pyrrole (B145914) Derivatives
The design of new molecules from a lead compound like 1-(5-Bromo-1H-pyrrol-2-yl)ethanone is guided by established principles aimed at optimizing desired properties. These principles often involve a combination of understanding structure-activity relationships and employing computational tools for rational design.
Structure-Activity Relationship (SAR) Studies in Designed Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For analogues derived from this compound, SAR exploration systematically investigates the impact of modifying different parts of the molecule.
Key areas of modification and their potential impact on activity include:
The 5-Bromo Position: The bromine atom is a versatile handle for various coupling reactions, allowing for the introduction of a wide range of substituents. Replacing the bromine with different aryl or alkyl groups can significantly alter the molecule's steric and electronic properties, which in turn can affect its interaction with biological targets. nih.gov For instance, in a series of 1,5-biaryl pyrrole EP1 receptor antagonists, the nature of the group at the 5-position was found to be critical for activity. nih.gov
The Pyrrole NH: The nitrogen atom of the pyrrole ring can be alkylated or arylated. nih.govnist.gov This modification can impact the compound's lipophilicity and its ability to act as a hydrogen bond donor. Studies on other pyrrole series have shown that N-substitution can be a key determinant of biological activity. nih.gov
A hypothetical SAR study on a series of analogues derived from this compound might reveal trends such as those illustrated in the interactive table below.
| Analogue | Modification | Observed Activity |
| Parent Compound | This compound | Baseline |
| Analogue 1 | Replacement of Br with Phenyl | Increased lipophilicity, potential for π-π stacking interactions |
| Analogue 2 | Reduction of acetyl to alcohol | Increased polarity, potential for hydrogen bonding |
| Analogue 3 | N-methylation of pyrrole | Decreased hydrogen bond donor capacity, increased lipophilicity |
Rational Design Based on Computational Predictions
Computational chemistry offers powerful tools for the rational design of novel compounds before their synthesis. nih.govrsc.org Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict the biological activity and properties of designed analogues.
Molecular Docking: This technique simulates the interaction of a small molecule with the binding site of a biological target, such as an enzyme or receptor. For derivatives of this compound, docking studies can help prioritize synthetic targets by predicting which modifications are most likely to enhance binding affinity. For example, in the design of novel inhibitors for the InhA enzyme, molecular docking was used to predict the binding modes of pyrrole-fused pyrimidine (B1678525) derivatives. nih.govresearchgate.net
QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a set of known active and inactive molecules, a QSAR model can identify key structural features (descriptors) that are important for activity. This model can then be used to predict the activity of new, unsynthesized analogues.
Synthesis of Substituted Pyrrole Ethanone (B97240) Analogues
The synthesis of new analogues from this compound leverages the reactivity of its functional groups to introduce chemical diversity.
Introduction of Diverse Functional Groups
The term "functional group" refers to specific groups of atoms within a molecule that are responsible for its characteristic chemical reactions. pressbooks.pubmasterorganicchemistry.com The introduction of diverse functional groups onto the this compound scaffold is a key strategy for creating novel analogues.
Common transformations include:
Suzuki and Stille Couplings: The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond at the 5-position, introducing amine functionalities.
Reactions of the Acetyl Group: The carbonyl group can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents) to yield tertiary alcohols. It can also be a key component in the synthesis of chalcones through Claisen-Schmidt condensation with various aldehydes. nih.gov
Modification of the Pyrrole Nitrogen and Ring Positions
Modification of the pyrrole ring itself provides another avenue for creating diverse analogues.
N-Alkylation/Arylation: The pyrrole nitrogen can be deprotonated with a base and subsequently reacted with an alkyl or aryl halide to introduce a substituent. nih.gov This is a common strategy to modulate the electronic properties and steric bulk around the nitrogen atom.
Electrophilic Substitution: While the pyrrole ring is generally electron-rich and susceptible to electrophilic attack, the presence of the electron-withdrawing acetyl group at the 2-position will direct incoming electrophiles to the 4-position. Reactions such as nitration, halogenation, or Friedel-Crafts acylation can be used to introduce substituents at this position.
The following table provides examples of synthetic pathways for creating substituted pyrrole ethanone analogues.
| Starting Material | Reagents and Conditions | Product |
| This compound | Phenylboronic acid, Pd(PPh3)4, Na2CO3 | 1-(5-Phenyl-1H-pyrrol-2-yl)ethanone |
| This compound | NaH, CH3I | 1-(5-Bromo-1-methyl-1H-pyrrol-2-yl)ethanone |
| This compound | HNO3, H2SO4 | 1-(5-Bromo-4-nitro-1H-pyrrol-2-yl)ethanone |
Development of Hybrid Molecules Incorporating Pyrrole and Other Heterocycles
Molecular hybridization is a strategy in drug design that involves combining two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound with potentially enhanced activity or a novel mechanism of action. nih.gov The this compound core is an excellent platform for the synthesis of such hybrid molecules. nih.gov
Pyrrole-containing hybrids have shown promise in various therapeutic areas. nih.gov For instance, the fusion of pyrrole with other heterocyclic rings like pyrimidine, indole, and pyrazole (B372694) has led to the development of compounds with potent biological activities. nih.govnih.govrsc.org
A common approach to synthesizing these hybrids involves using the functional groups of this compound as anchor points for building the second heterocyclic ring. For example:
The acetyl group can be used as a precursor to form a pyrimidine ring through condensation with guanidine (B92328) or other suitable reagents, leading to pyrrole-fused pyrimidines. nih.govresearchgate.net
The bromine atom can be converted to an azide, which can then undergo a [3+2] cycloaddition reaction with an alkyne to form a triazole ring, linking the pyrrole to another heterocyclic system.
The pyrrole itself can act as a diene in Diels-Alder reactions, particularly when an electron-withdrawing group is present on the nitrogen, allowing for the construction of fused ring systems. wikipedia.org
The design and synthesis of these hybrid molecules represent a dynamic area of research, with the potential to yield novel compounds with unique and valuable properties for academic and industrial exploration. mdpi.com
Stereoselective Synthesis of Chiral Derivatives
The synthesis of chiral molecules from prochiral starting materials is a cornerstone of modern organic chemistry, particularly in the pursuit of enantiomerically pure compounds for academic and pharmaceutical research. For this compound, the acetyl group presents a key site for stereoselective transformations, enabling the creation of a chiral center at the carbon adjacent to the pyrrole ring. The primary routes for introducing chirality at this position involve the asymmetric reduction of the ketone to a secondary alcohol or stereoselective aldol-type reactions to form new carbon-carbon bonds with control over the stereochemistry.
While specific literature on the stereoselective synthesis of chiral derivatives starting directly from this compound is not extensively documented, established methodologies for the asymmetric transformation of related acetyl-heterocycles provide a strong foundation for academic exploration. These methods can be broadly categorized into catalyst-controlled and substrate-controlled strategies.
Catalyst-Controlled Asymmetric Reduction:
One of the most direct approaches to generate a chiral derivative is the enantioselective reduction of the ketone functionality. This can be achieved using chiral catalysts that facilitate the transfer of a hydride from a reducing agent to one of the two enantiotopic faces of the carbonyl group. Asymmetric transfer hydrogenation (ATH) is a powerful technique that has been successfully applied to a wide range of ketones. liv.ac.uk Ruthenium-based catalysts, often in combination with chiral diamine ligands, are prominent in this field. researchgate.net
For instance, the asymmetric transfer hydrogenation of various ketones has been achieved with high enantioselectivity using catalysts like Ru(II)-NHC complexes or chiral diamine ruthenium catalysts. researchgate.netrsc.org These reactions typically employ a hydrogen source such as formic acid/triethylamine or isopropanol. liv.ac.uk The steric and electronic properties of the substrate can influence the efficiency and selectivity of the reduction. The presence of the bromine atom and the pyrrole NH group on this compound would be expected to play a role in the catalyst-substrate interaction and, consequently, the stereochemical outcome.
Biocatalysis offers another avenue for the enantioselective reduction of ketones. nih.govnih.gov Carbonyl reductases from various microorganisms have been shown to reduce a wide array of ketones to their corresponding chiral alcohols with high enantiomeric excess. nih.gov These enzymatic reductions are often highly specific and can provide access to either the (R) or (S) enantiomer by selecting the appropriate enzyme. nih.gov
Substrate-Controlled Diastereoselective Reactions:
An alternative strategy involves the use of chiral auxiliaries. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. nih.gov After the desired stereocenter has been created, the auxiliary can be removed.
In the context of this compound, a chiral auxiliary could be attached to the pyrrole nitrogen. The chiral environment created by the auxiliary would then influence the facial selectivity of nucleophilic attack on the acetyl carbonyl group. For example, a diastereoselective aldol (B89426) reaction could be performed. The enolate of the acetyl group would react with an aldehyde, and the chiral auxiliary would direct the approach of the electrophile to one of the diastereotopic faces of the enolate. rsc.orgyoutube.com
The following table summarizes potential stereoselective methods applicable to the synthesis of chiral derivatives from acetyl-heterocycles, which could be adapted for this compound based on existing literature for analogous structures.
| Reaction Type | Chiral Source/Catalyst | Reagents/Conditions | Product Type | Expected Stereoselectivity |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium-Diamine Complex | HCOOH/Et₃N or i-PrOH | Chiral 1-(5-Bromo-1H-pyrrol-2-yl)ethanol | High enantiomeric excess (ee) |
| Biocatalytic Reduction | Carbonyl Reductase (e.g., from Candida) | Glucose (cofactor regeneration) | Chiral 1-(5-Bromo-1H-pyrrol-2-yl)ethanol | High enantiomeric excess (ee) |
| Diastereoselective Aldol Reaction | Chiral Auxiliary on Pyrrole-N | 1. Base (e.g., LDA) 2. Aldehyde (R-CHO) | Chiral β-hydroxy ketone | High diastereomeric excess (de) |
Exploration of Biological Activities in Research Contexts Non Clinical Focus
In Vitro Enzyme Inhibition and Modulation Studies
The broader class of pyrrole-containing compounds has demonstrated a wide range of enzyme-inhibiting activities. For instance, various pyrrole (B145914) derivatives have been identified as inhibitors of crucial enzymes in pathogenic microorganisms and in human cellular pathways. Research into pyrrolamides, a class of compounds structurally related to 1-(5-Bromo-1H-pyrrol-2-yl)ethanone, has shown potent inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. nih.gov Specifically, certain pyrrolamides have exhibited inhibitory concentrations (IC50) in the nanomolar range against the GyrB subunit of DNA gyrase from Mycobacterium tuberculosis. nih.gov
Furthermore, other studies have highlighted the potential of N-substituted pyrroles to interfere with viral enzymes, such as HIV-1 gp41, which is critical for viral fusion with host cells. idexlab.com The inhibitory mechanism of these compounds often involves blocking the formation of key structural a-helices necessary for the enzyme's function. idexlab.com While these findings underscore the potential of the pyrrole scaffold in enzyme inhibition, specific studies detailing the direct inhibitory or modulatory effects of this compound on specific enzymes are not extensively documented in publicly available research.
Cellular Activity Assays in Research Models (e.g., Antiproliferative Studies in vitro)
The antiproliferative potential of pyrrole derivatives has been an active area of investigation. While specific data on this compound is limited, studies on related compounds offer valuable insights. For example, certain 5-oxopyrrolidine derivatives have demonstrated notable anticancer activity against cell lines such as A549 (lung carcinoma). nih.gov Similarly, some 1H-pyrrolo[3,2-g]isoquinolines have shown effects on the cell viability of various human cell lines. researchgate.net
Mechanisms of Cellular Response in Non-Clinical Settings
The mechanisms underlying the antiproliferative effects of pyrrole-containing compounds are diverse and appear to be structure-dependent. For some derivatives, the mode of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest at different phases. For instance, certain magnolol (B1675913) and honokiol (B1673403) derivatives, which share some structural similarities with the phenolic precursors of pyrrole compounds, have been shown to suppress cancer cell proliferation in a dose-dependent manner. nih.gov Immunoblotting analyses in these studies revealed a correlation between compound-induced cell proliferation inhibition and the modulation of key proteins involved in apoptosis, such as Bcl-2 and caspase-3. nih.gov However, the specific molecular targets and signaling pathways affected by this compound remain an area for further investigation.
Antimicrobial and Antifungal Activity Evaluations in vitro
The pyrrole moiety is a common feature in many natural and synthetic compounds exhibiting antimicrobial and antifungal properties. The introduction of halogen atoms, such as bromine, into the pyrrole ring is a common strategy in medicinal chemistry to enhance biological activity. nih.gov
Investigations Against Specific Bacterial Strains (e.g., Gram-positive, Gram-negative)
Evaluation Against Fungal Pathogens
The antifungal potential of pyrrole derivatives has also been explored. Research on fused heterocyclic pyrroles has demonstrated that some of these compounds exhibit potent antifungal activity. nih.gov For instance, certain novel dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates have been screened for their in vitro activity against the opportunistic fungal pathogen Candida albicans. acs.org Some of these compounds showed inhibitory potential at low microgram concentrations, comparable to or better than the standard antifungal drug fluconazole. acs.org These findings suggest that the brominated pyrrole core could be a valuable template for the development of new antifungal agents. However, specific antifungal screening data for this compound is not explicitly detailed in the available scientific literature.
Antioxidant Property Investigations in vitro
The antioxidant capacity of pyrrole compounds has been a subject of interest, with studies indicating that the pyrrole ring itself can contribute to radical scavenging activities. Research on 2-acetylpyrrole (B92022), the non-brominated parent compound of this compound, has shown that it possesses antioxidant properties. idexlab.comacs.org Studies have demonstrated that pyrroles can exhibit significant antioxidant activity, in some cases inhibiting oxidation by nearly 100% at low concentrations in certain assay systems. idexlab.com The addition of an acetyl group to the pyrrole ring has been noted to enhance this antioxidative activity remarkably. idexlab.com
While these findings for the parent compound are promising, specific quantitative data from in vitro antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, for this compound are not extensively reported. The influence of the bromo-substituent at the 5-position on the antioxidant potential of the 2-acetylpyrrole scaffold warrants further dedicated investigation.
Structural Requirements for Biological Activity in Pyrrole Scaffolds
The biological activity of pyrrole derivatives is intricately linked to the nature, position, and orientation of various substituents on the pyrrole ring. Structure-activity relationship (SAR) studies on diverse classes of pyrrole-containing compounds have revealed key insights into the structural features that govern their interactions with biological targets.
The presence of a halogen atom, such as bromine, at the C5 position of the pyrrole ring is a common feature in many biologically active marine alkaloids and synthetic derivatives. This substitution can significantly influence the compound's electronic properties, lipophilicity, and ability to form halogen bonds, thereby modulating its binding affinity to target proteins. For instance, brominated pyrrole compounds have demonstrated significant antineoplastic activity. amazonaws.com In one study, a synthetic compound based on bromopyrroles, N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6), was found to inhibit the proliferation of various human cancer cells and exhibited significant growth inhibitory effects in a mouse xenograft model. amazonaws.com This suggests that the bromo substituent is a critical pharmacophoric element in this class of compounds.
The acyl group, such as the ethanone (B97240) (acetyl) moiety at the C2 position in the title compound, is another crucial determinant of biological activity. The carbonyl group within this moiety can act as a hydrogen bond acceptor, an important interaction for ligand-receptor binding. Research on pyrrole derivatives has shown that the nature and size of the acyl group can impact potency and selectivity. For example, in a series of pyrrole cannabinoid receptor agonists, the carbonyl group was suggested as a probable site for interaction with CB1 receptors. dokumen.pub
While specific research on the combined effect of a 5-bromo and a 2-ethanone substituent in "this compound" is not extensively documented in publicly accessible literature, some insights can be gleaned from broader studies. For instance, "2-Acetyl-5-bromopyrrole" has been mentioned in the context of the Maillard reaction in foods, with studies indicating it had a repressing effect on protein digestion in an in vivo experiment and was studied in vitro for its effect on the kinetics of reactions catalyzed by proteases and peptidases. dokumen.pub This suggests a potential for this substitution pattern to interact with enzymatic systems.
The interplay between different substituents is a critical aspect of SAR. The electronic effects of a bromine atom (electron-withdrawing) at the 5-position can influence the reactivity and electronic distribution of the entire pyrrole ring, including the acetyl group at the 2-position. This, in turn, can affect how the molecule is recognized by and interacts with a biological target.
The table below summarizes general structure-activity relationships for substituted pyrrole scaffolds based on available research, providing a framework for understanding the potential biological roles of compounds like this compound.
| Substituent Position | Substituent Type | Observed Biological Activity | Key Findings |
| C5 | Bromo | Antineoplastic | The bromo group is a critical pharmacophoric element in some bromopyrrole alkaloids with antitumor properties. amazonaws.com |
| C2 | Acetyl (Carbonyl) | Cannabinoid Receptor Binding | The carbonyl group is a potential interaction site for CB1 receptors. dokumen.pub |
| C2 | Acetyl | Enzyme Interaction | "2-Acetyl-5-bromopyrrole" has been noted to affect protein digestion and the activity of proteases and peptidases. dokumen.pub |
It is important to emphasize that while these general principles provide a valuable starting point, the specific biological activity of "this compound" can only be definitively determined through dedicated biological screening and detailed mechanistic studies. The absence of such specific data in the public domain highlights a potential area for future research to fully elucidate the pharmacological potential of this particular chemical entity.
Applications As Precursors and Building Blocks in Advanced Organic Synthesis
Utility of 1-(5-Bromo-1H-pyrrol-2-yl)ethanone in the Total Synthesis of Complex Natural Products
The pyrrole (B145914) moiety is a core structural component in a vast array of biologically active natural products. The functional handles on this compound make it an attractive starting point for the synthesis of such complex molecules. Its utility is particularly evident in the synthesis of marine alkaloids like the lamellarins and marinopyrroles.
For instance, the synthesis of lamellarin analogues, a class of marine alkaloids known for their potent cytotoxic and anti-cancer activities, often involves the construction of a polysubstituted pyrrole core. rsc.org In the synthesis of Lamellarin O, a key step involves the N-alkylation of a 3,4-diarylpyrrole-2-carboxylate intermediate with a substituted 2-bromoacetophenone, such as 2-bromo-1-(4-methoxyphenyl)ethan-1-one. nih.govnih.gov This reaction highlights the utility of the bromoacetyl moiety, which is structurally analogous to the functional group in this compound, in building the complex polycyclic framework of these natural products. nih.gov The bromine atom on the pyrrole ring of this compound offers a site for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce various aryl groups, which are characteristic of the lamellarin skeleton. mdpi.com
Furthermore, in the synthesis of other complex natural products like the prodiginines, which exhibit immunosuppressive and antibacterial properties, the construction of the characteristic bipyrrole or tripyrrole core often relies on the coupling of functionalized pyrrole units. pdx.edu A brominated pyrrole derivative can serve as a key electrophilic partner in these coupling reactions. The total synthesis of marinopyrrole A, an antibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA), also showcases the importance of functionalized pyrroles in building complex, biologically active molecules. ucsd.edunih.gov
Role in the Preparation of Advanced Intermediates for Heterocyclic Systems
The reactivity of this compound allows for its use in the preparation of a variety of advanced heterocyclic intermediates. The acetyl group can be a precursor to other functional groups through reactions such as reduction, oxidation, or condensation. The bromine atom is a versatile handle for introducing molecular diversity through cross-coupling reactions.
A significant application is in the synthesis of fused heterocyclic systems. For example, the construction of the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, which is the core of lamellarin alkaloids, can be envisioned starting from a suitably functionalized pyrrole. The N-alkylation of a pyrrole with a bromoacetophenone derivative, followed by intramolecular cyclization reactions, is a common strategy to build such fused systems. mdpi.com
The compound can also be a precursor for substituted pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, which are important scaffolds in medicinal chemistry. richmond.edu The general reactivity of the bromopyrrole ethanone (B97240) allows for the construction of various substituted pyrroles, which are themselves valuable intermediates in the synthesis of a wide range of heterocyclic compounds. nih.gov
Contributions to the Development of Novel Medicinal Chemistry Scaffolds
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, with a wide range of biological activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. digitellinc.comwikipedia.orgechemi.com this compound serves as an excellent starting material for the development of novel medicinal chemistry scaffolds due to its readily modifiable functional groups.
The synthesis of a library of pyrrole derivatives for biological screening is a common strategy in drug discovery. For example, a series of pyrrole derivatives have been synthesized and evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. nih.gov These syntheses often start from functionalized pyrroles and introduce diversity through reactions at various positions of the pyrrole ring.
The development of marinopyrrole analogues for structure-activity relationship (SAR) studies to combat MRSA further underscores the importance of functionalized pyrroles in medicinal chemistry. ucsd.edunih.gov The ability to systematically modify the substituents on the pyrrole ring, a process facilitated by precursors like this compound, is crucial for optimizing the biological activity and pharmacokinetic properties of drug candidates. The pyrrolone and pyrrolidinone moieties, which can be derived from pyrrole precursors, are also important pharmacophores with diverse biological activities. researchgate.net
| Scaffold Class | Potential Biological Activity | Synthetic Utility of this compound |
|---|---|---|
| Lamellarin Analogues | Anticancer, Cytotoxic | Precursor for the polysubstituted pyrrole core. |
| Prodiginine Analogues | Immunosuppressive, Antibacterial | Building block for the bipyrrole core. |
| Marinopyrrole Analogues | Antibacterial (anti-MRSA) | Starting material for SAR studies. |
| Substituted Pyrroles | Insecticidal | Versatile precursor for generating diverse derivatives. |
Potential in Materials Science Research
The unique electronic properties of the pyrrole ring make it a valuable component in the design of functional organic materials. While the direct application of this compound in materials science is an emerging area, its structure suggests significant potential.
Polypyrrole (PPy) is one of the most studied conducting polymers due to its high conductivity, environmental stability, and biocompatibility. wikipedia.orgnih.gov PPy and its derivatives are typically synthesized through chemical or electrochemical oxidative polymerization of the pyrrole monomer. wikipedia.orgrsc.org
The introduction of substituents on the pyrrole ring can significantly modify the properties of the resulting polymer, such as solubility, processability, and functionality. mdpi.comresearchgate.net this compound could serve as a monomer for the synthesis of functionalized polypyrroles. The acetyl group would remain as a pendant group on the polymer chain, offering sites for post-polymerization modification or influencing the polymer's properties through its electronic and steric effects. The bromine atom could also be utilized in cross-coupling polymerization methods to create well-defined polymer architectures. The electropolymerization of pyrrole-based ionic liquids has also been explored for creating conductive polymer films. nih.govmdpi.com
Functionalized pyrroles are key components in various functional organic materials, including those used in organic light-emitting diodes (OLEDs) and for nonlinear optical (NLO) applications. bohrium.comresearchgate.netresearchgate.net The efficiency and color of OLEDs can be tuned by modifying the chemical structure of the emitter and host materials. nih.govsumitomo-chem.co.jprsc.org The pyrrole moiety, with its electron-rich nature, can be incorporated into larger conjugated systems to create materials with desired photophysical properties. The acetyl and bromo groups of this compound could be used to tune the electronic properties of such materials or to link the pyrrole core to other functional units.
NLO materials, which have applications in optical communications and data storage, often consist of organic molecules with a large delocalized π-electron system and donor-acceptor groups. nih.gov The pyrrole ring can act as a π-bridge, and the acetyl group can function as an electron-withdrawing group, making this compound a potential building block for the synthesis of new NLO chromophores.
Design of Ligands for Organometallic Catalysis
The development of new ligands is crucial for advancing the field of organometallic catalysis. Bidentate ligands, which can form a stable chelate ring with a metal center, are of particular interest. digitellinc.commacalester.edu The structure of this compound makes it a potential precursor for N,O-bidentate ligands, where the pyrrole nitrogen and the acetyl oxygen can coordinate to a metal center.
Emerging Research Directions and Future Perspectives for 1 5 Bromo 1h Pyrrol 2 Yl Ethanone
Green Chemistry Approaches in Pyrrole (B145914) Ethanone (B97240) Synthesis
The synthesis of pyrrole derivatives is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign reagents, solvents, and catalysts. ijcea.orgnih.gov Researchers are actively exploring methods to reduce waste, improve energy efficiency, and utilize renewable resources in the production of pyrrole ethanones.
Recent advancements include the development of one-pot synthesis protocols that minimize intermediate purification steps, thereby saving time and reducing solvent usage. researchgate.netresearchgate.net For instance, a green and simple method for the synthesis of substituted pyrroles involves the reaction of 5-chloroacetyl-8-hydroxyquinoline, pentane-2,4-dione, and amines in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) at 60°C. researchgate.netresearchgate.net This approach offers short reaction times, an environmentally friendly procedure, and excellent yields. researchgate.net Another sustainable approach involves a manganese-catalyzed, solvent-free synthesis of pyrroles from 1,4-diols and primary amines, producing only water and molecular hydrogen as byproducts. nih.gov
Furthermore, the use of heterogeneous catalysts, such as silica (B1680970) sulfuric acid, is being investigated for the eco-friendly synthesis of multifunctionalized pyrrole derivatives. nih.gov These catalysts can be easily recovered and reused, contributing to a more sustainable chemical process. The exploration of solvent-free reactions and the use of aqueous media are also prominent trends in the green synthesis of pyrrole compounds. ijcea.orgnih.govrsc.org
Table 1: Green Chemistry Approaches in Pyrrole Synthesis
| Green Chemistry Principle | Application in Pyrrole Synthesis | Key Advantages | References |
|---|---|---|---|
| Catalysis | Use of manganese complexes and DABCO as catalysts. | High selectivity, use of non-precious metals, mild reaction conditions. | researchgate.netresearchgate.netnih.gov |
| Solvent-Free Synthesis | Reactions conducted without a solvent. | Reduced waste, cost-effective, environmentally friendly. | ijcea.orgnih.gov |
| Use of Heterogeneous Catalysts | Employing catalysts like silica sulfuric acid. | Easy recovery and reusability of the catalyst. | nih.gov |
| Aqueous Media | Performing reactions in water. | Benign solvent, potential for self-driven reactions. | nih.govrsc.org |
| One-Pot Reactions | Multicomponent reactions to form complex pyrroles in a single step. | Time and resource-efficient, reduced waste from intermediate purification. | researchgate.netresearchgate.net |
Exploration of Novel Reactivity Patterns
The bromine atom at the 5-position of the pyrrole ring in 1-(5-Bromo-1H-pyrrol-2-yl)ethanone is a key functional group that allows for a variety of chemical transformations. cdnsciencepub.com While the electron-withdrawing nature of the acetyl group deactivates the ring, the bromine atom can still participate in several reactions, although it is not easily displaced by nucleophiles. cdnsciencepub.com
One area of exploration is the use of this bromo-pyrrole derivative in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds and create more complex molecular architectures. researchgate.net This approach has been successfully used to synthesize 3,4-disubstituted pyrroles from 3,4-dibromo-N,N-dimethyl-1H-pyrrole-1-sulfonamide. researchgate.net Another avenue of research is the halogen-metal exchange reaction. For instance, 3-bromo-1-(triisopropylsilyl)pyrrole (B1272388) can undergo halogen-metal exchange to form a lithiated intermediate, which can then react with various electrophiles to yield 3-substituted pyrroles. johnshopkins.eduacs.org
Furthermore, the development of skeletal recasting strategies offers a novel way to edit the pyrrole core itself. acs.org This method involves the deconstruction of a simple pyrrole and its reconstruction into a more complex, fully substituted pyrrole through a one-pot reaction promoted by phosphoric acid. acs.org The development of new synthetic methods, such as the copper hydride-catalyzed coupling of enynes and nitriles, also provides efficient access to polysubstituted N-H pyrroles under mild conditions. organic-chemistry.org
Interdisciplinary Research with Biological and Materials Sciences
The unique chemical properties of this compound and its derivatives make them attractive candidates for interdisciplinary research, particularly in the fields of biology and materials science.
In biology, pyrrole-based compounds have shown a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.govnih.gov For example, some bromine-rich pyrrole derivatives have been synthesized and evaluated for their antimicrobial activity. nih.gov The fusion of pyrrole with other heterocyclic frameworks, such as pyrimidine (B1678525), has led to the development of potent antitubercular agents. nih.govrsc.org The design of pyrrole-based molecules as dual inhibitors of COX-1 and COX-2 enzymes is another active area of research for developing new anti-inflammatory drugs. nih.gov
In materials science, pyrrole-containing polymers are known for their conducting properties and have applications in sensors, batteries, and other energy storage devices. researchgate.net The incorporation of functional groups, like the bromo and acetyl moieties in this compound, can be used to tune the electronic and optical properties of these materials. For instance, pyrrole derivatives containing electron donor-acceptor groups have been synthesized and characterized for their fluorescent properties, making them promising candidates for optical thermometry and thermography applications. nih.gov
Table 2: Interdisciplinary Applications of Pyrrole Derivatives
| Field | Application | Example | References |
|---|---|---|---|
| Biological Sciences | Antimicrobial Agents | Bromine-rich pyrrole derivatives related to monodeoxypyoluteorin. | nih.gov |
| Antitubercular Agents | Pyrrole-fused pyrimidine derivatives targeting the InhA enzyme. | nih.govrsc.org | |
| Anti-inflammatory Drugs | Pyrrole derivatives as dual COX-1 and COX-2 inhibitors. | nih.gov | |
| Materials Science | Conducting Polymers | Poly-N-phenylpyrroles for use in electrochemical capacitors and sensors. | researchgate.net |
| Fluorescent Materials | Pyrrole derivatives with donor-acceptor groups for optical thermometry. | nih.gov |
Advanced Characterization Techniques for Complex Pyrrole Systems
A thorough understanding of the structure-property relationships of complex pyrrole systems, including this compound, relies on the application of advanced characterization techniques. gatech.eduescholarship.orguniv-grenoble-alpes.fr
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental for structural elucidation. nih.govnih.gov High-resolution mass spectrometry is crucial for confirming the molecular weight and elemental composition. nih.gov For more detailed structural analysis, X-ray crystallography can provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
In the context of materials science, techniques like synchrotron-based grazing incidence wide-angle X-ray scattering (GIWAXS) are used to characterize the microstructure of thin films. gatech.edu Spectroscopic methods, including UV-Vis and fluorescence spectroscopy, are employed to investigate the optical and electronic properties of pyrrole-based materials. nih.gov The vibrational spectra of pyrrole and its derivatives have also been studied in detail using infrared and Raman spectroscopy, often in conjunction with theoretical calculations. researchgate.net
Computational Design of Pyrrole-Based Molecules with Tailored Properties
Computational chemistry and molecular modeling have become indispensable tools in the design and development of new pyrrole-based molecules with specific, tailored properties. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, stability, and reactivity of pyrrole derivatives. nih.govrsc.orgacs.orgnih.gov
Structure-based drug design, which often employs molecular docking and molecular dynamics simulations, is a powerful strategy for identifying and optimizing new drug candidates. nih.govrsc.org These computational methods can predict the binding affinity of a molecule to a biological target, such as an enzyme or receptor, and provide insights into the mechanism of action. mdpi.com For example, computational screening has been used to identify novel pyrrole-fused pyrimidine derivatives as potential inhibitors of the InhA enzyme in Mycobacterium tuberculosis. nih.govrsc.org
In the realm of materials science, computational methods can be used to predict the electronic and optical properties of new pyrrole-based materials, guiding the synthesis of compounds with desired characteristics for applications in electronics and photonics. researchgate.net By combining DFT calculations with machine learning, researchers can investigate the effects of different functional groups on the properties of pyrrole derivatives, enabling a more rational design of molecules with tailored functionalities. acs.org
Q & A
Q. What are the established synthetic routes for 1-(5-Bromo-1H-pyrrol-2-yl)ethanone?
The compound is typically synthesized via bromination of its non-brominated precursor, 1-(1H-pyrrol-2-yl)ethanone. A common method involves reacting the precursor with bromine (Br₂) in solvents like acetic acid or dichloromethane (DCM) at room temperature or slightly elevated temperatures (30–40°C). The reaction mixture is stirred for 4–6 hours, followed by quenching with ice water and purification via column chromatography or recrystallization .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm the position of the bromine atom and pyrrole ring substitution.
- IR spectroscopy to identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and pyrrole ring vibrations.
- Mass spectrometry (EI or ESI) to verify molecular weight (188.02 g/mol) and fragmentation patterns.
- X-ray crystallography (using programs like SHELXL) for definitive structural elucidation .
Q. What common chemical reactions does this compound undergo?
The bromine atom at the pyrrole C5 position enables reactions such as:
- Nucleophilic substitution (e.g., with amines, thiols, or alkoxides in polar solvents like DMSO).
- Reduction of the ketone group using NaBH₄ or LiAlH₄ to form alcohols.
- Oxidation with KMnO₄ or CrO₃ to yield carboxylic acids under acidic conditions .
Advanced Research Questions
Q. How can researchers optimize the bromination step to improve yield and purity?
Variables to optimize include:
- Solvent selection : Polar aprotic solvents (e.g., DCM) minimize side reactions compared to acetic acid.
- Stoichiometry : A 1.1:1 molar ratio of Br₂ to precursor reduces excess bromine-induced degradation.
- Temperature control : Maintaining 25–30°C prevents thermal decomposition.
- Purification : Gradient column chromatography (hexane/ethyl acetate) enhances purity (>95%) .
Q. What strategies resolve contradictions in spectroscopic data during structural validation?
Contradictions (e.g., ambiguous NMR signals) can be addressed by:
Q. How are reaction mechanisms for nucleophilic substitutions studied?
Mechanistic insights are gained via:
- Kinetic studies : Monitoring reaction rates under varying temperatures or concentrations.
- Isotopic labeling : Using ⁸¹Br isotopes to track substitution pathways via mass spectrometry.
- Computational studies : Density Functional Theory (DFT) to model transition states and energy barriers .
Q. What experimental designs assess the compound’s potential biological activity?
Approaches include:
- In vitro antimicrobial assays : Testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.
- Structure-activity relationship (SAR) studies : Modifying the pyrrole ring or bromine position to correlate structural changes with bioactivity .
Q. How are crystallization challenges addressed for X-ray analysis?
Strategies involve:
- Solvent screening : Testing mixtures like chloroform/hexane or DCM/ethanol for optimal crystal growth.
- Temperature gradients : Slow cooling from 40°C to 4°C to promote ordered crystal lattice formation.
- SHELXL refinement : Using hydrogen atom constraints and anisotropic displacement parameters to refine crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
